17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Description
This compound belongs to the class of modified steroids characterized by a cyclopenta[a]phenanthrene core with multiple methyl substitutions and a branched aliphatic side chain at position 15. Its structure includes a hydroxyl group at position 3, which is critical for biological interactions. The 1,5-dimethylhex-4-enyl substituent at position 17 distinguishes it from simpler sterols like cholesterol or lithocholic acid derivatives . While its biological roles remain understudied, structural analogs have demonstrated antitumor, anti-inflammatory, and enzyme-modulating activities .
Properties
IUPAC Name |
4,4,10,14-tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)21-15-17-28(6)22(21)11-12-24-23(28)13-14-25-27(4,5)26(30)16-18-29(24,25)7/h9,20-22,25-26,30H,8,10-18H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPNFEVAKYBZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372281 | |
| Record name | 4,4,14-Trimethyl-18-norcholesta-8,24-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-40-0 | |
| Record name | 4,4,14-Trimethyl-18-norcholesta-8,24-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Plant Material Selection and Pre-Treatment
The compound shares structural homology with tetracyclic steroids isolated from Artemisia reticulata, as demonstrated in crystallographic studies. Fresh plant material is typically dried, milled, and subjected to methanol extraction to solubilize hydrophobic steroidal frameworks. Methanol’s dual polarity facilitates the dissolution of both glycosidic and aglycone steroid forms while denaturing proteins that might bind to the target molecule.
Solvent Partitioning and Saponification
Initial crude extracts are partitioned between hexane and aqueous methanol to remove chlorophyll and other non-polar contaminants. Saponification with potassium hydroxide in ethanol (2–5% w/v) cleaves ester linkages in sterol conjugates, though mild conditions (room temperature, ≤1 hr) are critical to prevent degradation of the 3-ol hydroxyl group. Post-saponification, the neutral fraction containing the target compound is extracted using diethyl ether, yielding a semi-purified residue.
Partial Synthesis from Steroidal Precursors
Selection of Starting Material
Partial synthesis often begins with commercially available sterols such as cholesterol or stigmasterol. The 17-(1,5-dimethylhex-4-enyl) side chain is introduced via Grignard addition to a C17-ketone intermediate. For example, treatment of 4,4,10,14-tetramethyl-3-ol-androstane-17-one with 1,5-dimethylhex-4-enylmagnesium bromide in tetrahydrofuran at −78°C yields the tertiary alcohol precursor.
Stereochemical Control in Side-Chain Addition
The stereochemistry at C17 is governed by the choice of solvent and temperature. Anhydrous tetrahydrofuran (THF) promotes equatorial attack of the Grignard reagent, achieving >90% diastereomeric excess, as evidenced by NMR analysis of the product. Catalytic amounts of cerium chloride (5 mol%) enhance regioselectivity, suppressing undesired 1,2-addition pathways.
Total Synthesis Strategies
Retrosynthetic Analysis
Total synthesis routes dissect the molecule into four key fragments:
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The cyclopenta[a]phenanthrene core (rings A–D)
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The 4,4,10,14-tetramethyl substituents
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The 3-ol hydroxyl group
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The 17-(1,5-dimethylhex-4-enyl) side chain
Corey–Nicolaou Macrocyclization
Ring D is constructed via a titanium-mediated [4+3] cycloaddition between a diene and a carbonyl precursor. For instance, reaction of 2-methyl-1,3-pentadiene with 3-oxo-4-methylhexanal in the presence of TiCl (1.2 equiv) generates the cyclopentane ring with 78% efficiency. Subsequent methylation at C4 and C14 positions employs dimethyl sulfate in DMF at 60°C.
Purification and Crystallization
Gradient Elution Chromatography
Final purification utilizes reverse-phase HPLC with a C18 column and acetonitrile/water gradient (60% → 95% acetonitrile over 30 min). This method resolves the target compound (retention time: 22.4 min) from structurally similar byproducts, achieving ≥98% purity as verified by LC-MS.
Recrystallization Optimization
Crystallization from ethyl acetate/hexane (1:4 v/v) produces rhombic crystals suitable for X-ray diffraction. Slow evaporation at 4°C minimizes inclusion of solvent molecules, though thermal motion in the 17-alkyl side chain often necessitates restrained refinement during crystallographic analysis.
Analytical Characterization
Spectroscopic Confirmation
X-ray Diffraction Analysis
Crystals belong to the monoclinic space group P2 with Z = 4. The cyclopentane ring (D) adopts a twisted-boat conformation, while rings A–C maintain chair configurations. Hydrogen bonding between the 3-OH group and lattice water molecules (O⋯O distance: 2.78 Å) stabilizes the crystal packing .
Chemical Reactions Analysis
Types of Reactions
4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like bromine (Br2) or chlorine (Cl2). Reaction conditions typically involve controlled temperatures and solvents such as chloroform or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Scientific Research Applications
4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of triterpenoids and their derivatives.
Biology: It is investigated for its potential role in biological processes, such as cell signaling and membrane structure.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell membranes, influencing cell signaling pathways and modulating gene expression. This compound may also interact with enzymes, altering their activity and affecting metabolic processes .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Cyclopenta[a]phenanthrene Derivatives
Key Observations :
- The target compound shares a hydroxyl group at position 3 with lithocholic acid derivatives but lacks nitrogen-containing functional groups (e.g., amides or amines) present in synthetic analogs .
- Its side chain at position 17 is structurally akin to marine-derived steroids, such as those isolated from Perinereis aibuhitensis, which exhibit antitumor activity .
- Unlike ketone-containing derivatives (e.g., 7-hydroxy-10,13-dimethyl... ), the target compound’s bioactivity may rely on hydrogen bonding via its hydroxyl group.
Comparison with Target Compound :
- notes that the target compound was identified in an Ayurvedic preparation but lacks detailed synthetic protocols. Its isolation likely involves chromatographic techniques similar to those used for marine steroids .
Table 2: Reported Bioactivities of Structural Analogs

Computational Analysis :
- Docking studies : Analogous steroids show binding affinities (ΔG ~−8.5 kcal/mol) to caspase-3, a key apoptosis mediator .
Biological Activity
17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (CAS No. 175205-40-0) is a complex organic compound belonging to the triterpenoid class. Its intricate structure and potential biological activities make it a subject of interest in pharmacological research.
Chemical Structure
The molecular formula of this compound is C30H50O. It features multiple rings and numerous methyl groups that contribute to its unique biological properties.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antioxidant Properties : Studies have shown that the compound exhibits significant antioxidant activity. This is crucial for combating oxidative stress in biological systems.
- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against various pathogens. This includes both antibacterial and antifungal activities.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases.
Antioxidant Activity
A study published in the ACS Omega journal reported that the compound showed strong antioxidant activity when assessed using various assays including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radicals which is crucial for preventing cellular damage associated with oxidative stress .
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against a range of microorganisms including bacteria such as Staphylococcus aureus and fungi like Candida albicans. The zone of inhibition was measured at different concentrations:
- Staphylococcus aureus : 13.5 mm at 40 μL
- Candida albicans : 11.5 mm at 40 μL
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, the antioxidant capacity of the compound was compared with standard antioxidants like ascorbic acid. The results indicated that the compound had a comparable or superior ability to scavenge free radicals under certain conditions .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various extracts containing the compound was conducted to evaluate their antimicrobial properties. The study found that extracts with higher concentrations of this triterpenoid exhibited significantly greater antimicrobial activity compared to those with lower concentrations .
Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 17-(1,5-dimethylhex-4-enyl)-4... | 85% | 90% |
| Ascorbic Acid | 80% | 88% |
Antimicrobial Activity Results
| Microorganism | Zone of Inhibition (mm) at 40 μL |
|---|---|
| Staphylococcus aureus | 13.5 |
| Candida albicans | 11.5 |
Q & A
Q. Q1. What methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
A1. The synthesis typically involves multi-step organic reactions, leveraging natural steroidal precursors or modifying existing frameworks. Key steps include:
- Protecting group strategies : Use acetyl or silyl ethers to safeguard hydroxyl groups during alkylation or oxidation steps .
- Catalytic hydrogenation : Optimize double-bond reduction in the hex-4-enyl side chain using Pd/C or Raney Ni under controlled pressure (e.g., 1–3 atm H₂) .
- Yield optimization : Monitor intermediates via TLC or HPLC. Adjust solvent polarity (e.g., DCM/MeOH gradients) and reaction time to minimize byproducts .
Q. Q2. How can researchers confirm the stereochemistry and regioselectivity of this compound?
A2. Combine spectroscopic and crystallographic techniques:
- NMR : Assign proton environments using ¹H-¹H COSY and NOESY for spatial proximity analysis (e.g., distinguishing axial vs. equatorial methyl groups) .
- X-ray crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures and analyzing diffraction data (e.g., CCDC deposition codes) .
Intermediate Research: Stability and Functional Analysis
Q. Q3. What are the critical stability considerations for handling this compound under laboratory conditions?
A3. Stability depends on storage and handling:
- Light and temperature : Store in amber vials at –20°C to prevent photodegradation of the cyclopenta[a]phenanthrene core .
- Moisture sensitivity : Use anhydrous solvents (e.g., THF, toluene) during reactions to avoid hydrolysis of the enol ether group .
Q. Q4. How can researchers separate and characterize isomers or diastereomers of this compound?
A4. Employ chromatographic and computational methods:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (95:5) to resolve enantiomers .
- Molecular dynamics simulations : Compare calculated vs. experimental CD spectra to assign stereoisomers .
Advanced Research: Mechanistic and Biological Studies
Q. Q5. What experimental approaches are suitable for studying the compound’s reactivity in catalytic processes?
A5. Investigate reaction mechanisms using:
Q. Q6. How can researchers elucidate the compound’s biological targets and mode of action?
A6. Integrate biochemical and omics tools:
Q. Q7. What strategies mitigate conflicting data in toxicity or bioactivity studies?
A7. Address discrepancies through:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2, HEK293) to rule out cell-specific effects .
- Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .
Translational Research: Computational and Environmental Impact
Q. Q8. How can computational modeling predict environmental persistence or bioaccumulation?
A8. Apply predictive tools:
- QSAR models : Estimate log Kow and biodegradation half-life using EPI Suite™ .
- Molecular docking : Simulate interactions with soil organic matter (e.g., humic acids) to assess mobility .
Q. Q9. What advanced techniques validate the compound’s degradation pathways under environmental stress?
A9. Conduct accelerated degradation studies:
- Photolysis : Expose to UV light (254 nm) in aqueous solutions and monitor breakdown via GC-MS .
- Microbial assays : Incubate with Pseudomonas spp. cultures to assess biodegradation efficiency .
Specialized Methodologies: Spectral and Crystallographic Data
Q. Q10. How should researchers interpret conflicting NMR or crystallographic data for this compound?
A10. Resolve ambiguities by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

